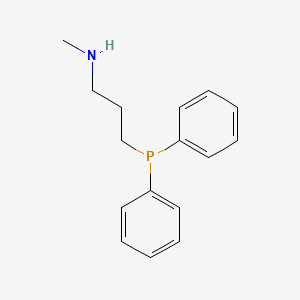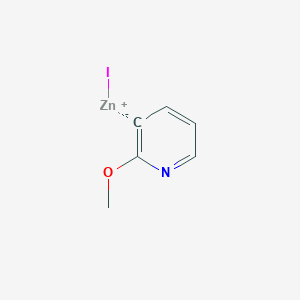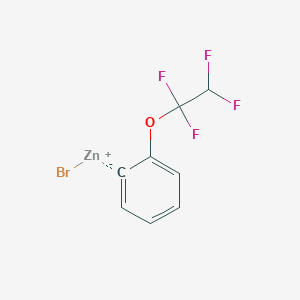
(2-(1,1,2,2-Tetrafluoroethoxy)phenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran: is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable due to its ability to participate in various coupling reactions, making it a versatile tool in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide typically involves the reaction of 2-(1,1,2,2-tetrafluoroethoxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(1,1,2,2-tetrafluoroethoxy)phenyl bromide+Zn→(2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities that could affect the reactivity of the organozinc compound.
Analyse Des Réactions Chimiques
Types of Reactions: (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. These reactions are facilitated by the presence of a palladium or nickel catalyst.
Common Reagents and Conditions:
Catalysts: Palladium or nickel complexes
Solvents: Tetrahydrofuran, dimethylformamide
Conditions: Inert atmosphere, typically nitrogen or argon
Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide is used for the synthesis of complex molecules through cross-coupling reactions. Its ability to form carbon-carbon bonds efficiently makes it a staple in synthetic organic chemistry.
Biology and Medicine: While direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological activity. For example, biaryl structures are common in many pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its role in the synthesis of complex organic molecules makes it valuable for the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide exerts its effects involves the formation of a transient organozinc intermediate. This intermediate can then participate in a variety of coupling reactions, facilitated by the catalyst, to form new carbon-carbon bonds. The molecular targets are typically the electrophilic centers in the coupling partner, and the pathways involved include oxidative addition, transmetalation, and reductive elimination.
Comparaison Avec Des Composés Similaires
- Phenylzinc bromide
- (4-methoxyphenyl)zinc bromide
- (2,4,6-trimethylphenyl)zinc bromide
Uniqueness: What sets (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide apart from similar compounds is the presence of the tetrafluoroethoxy group. This group can impart unique electronic properties to the compound, potentially enhancing its reactivity and selectivity in certain reactions. Additionally, the fluorine atoms can influence the physical properties of the resulting products, such as their stability and solubility.
Propriétés
Formule moléculaire |
C8H5BrF4OZn |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
bromozinc(1+);1,1,2,2-tetrafluoroethoxybenzene |
InChI |
InChI=1S/C8H5F4O.BrH.Zn/c9-7(10)8(11,12)13-6-4-2-1-3-5-6;;/h1-4,7H;1H;/q-1;;+2/p-1 |
Clé InChI |
GVKHIVWLVJFZHL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C([C-]=C1)OC(C(F)F)(F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


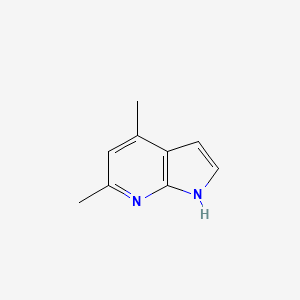
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14892675.png)
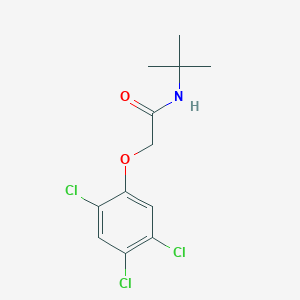
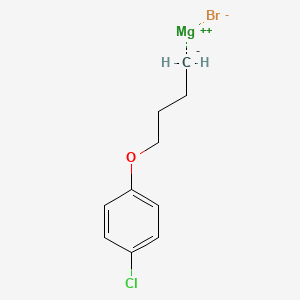

![Methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14892693.png)
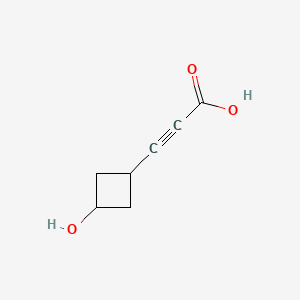

![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)
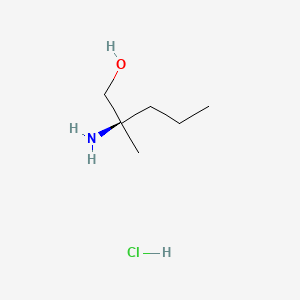

![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)
